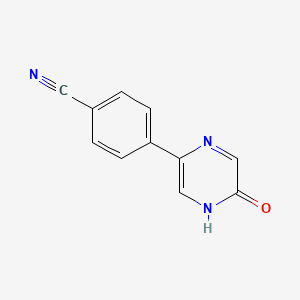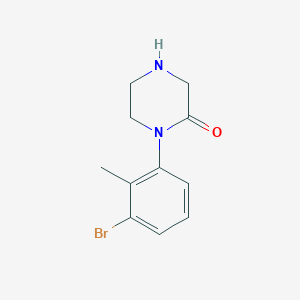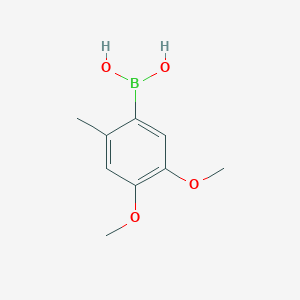![molecular formula C8H10BrNO3S B13879066 N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a bromine atom, a hydroxymethyl group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide typically involves the bromination of a phenyl ring followed by the introduction of hydroxymethyl and methanesulfonamide groups. One common method involves the use of bromine and a suitable catalyst to brominate the phenyl ring, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The final step involves the reaction with methanesulfonamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-bromo-3-(carboxymethyl)phenyl]methanesulfonamide.
Reduction: Formation of N-[3-(hydroxymethyl)phenyl]methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)methanesulfonamide
- N-(3-hydroxyphenyl)methanesulfonamide
- N-(4-methoxyphenyl)methanesulfonamide
Uniqueness
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10BrNO3S |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-14(12,13)10-7-2-3-8(9)6(4-7)5-11/h2-4,10-11H,5H2,1H3 |
InChI Key |
AKSUCSMUDJAOBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)

![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)


![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)



![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
